N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(2-nitrophenyl)acetamide
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Overview
Description
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(2-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a cyano group, a tetrahydronaphthalene moiety, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(2-nitrophenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydronaphthalene Moiety: This can be achieved through the hydrogenation of naphthalene derivatives under high pressure and temperature in the presence of a suitable catalyst.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Acetamide Formation: The final step involves the reaction of the intermediate with 2-nitrophenylacetic acid or its derivatives under appropriate conditions to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The cyano group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The cyano and nitrophenyl groups are key functional groups that contribute to its activity by forming hydrogen bonds, electrostatic interactions, or covalent modifications with target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(4-nitrophenyl)acetamide
- N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(2-chlorophenyl)acetamide
- N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(2-methylphenyl)acetamide
Uniqueness
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(2-nitrophenyl)acetamide is unique due to the specific positioning of the nitrophenyl group, which can influence its reactivity and interaction with biological targets. This structural feature may result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2-cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-(2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c20-13-19(10-9-14-5-1-2-7-16(14)12-19)21-18(23)11-15-6-3-4-8-17(15)22(24)25/h1-8H,9-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCVZMCIOVTSPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(C#N)NC(=O)CC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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